molecular formula C8H12N2O4S2 B13929846 N,N'-Bis(1-carboxyethyl) dithiooxamide CAS No. 54954-61-9

N,N'-Bis(1-carboxyethyl) dithiooxamide

Katalognummer: B13929846
CAS-Nummer: 54954-61-9
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: HHWMJTSTCLXGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(1-carboxyethyl) dithiooxamide is a chemical compound with the molecular formula C10H16N2O6S4 It is a derivative of dithiooxamide, characterized by the presence of carboxyethyl groups attached to the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-carboxyethyl) dithiooxamide can be achieved through several methods. One common approach involves the reaction of dithiooxamide with carboxyethylating agents under controlled conditions. For instance, the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions can lead to the formation of N,N’-disubstituted dithiooxamides . This method typically yields the desired product in 30-70% yields with a 100% conversion rate.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(1-carboxyethyl) dithiooxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carboxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis(1-carboxyethyl) dithiooxamide can yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(1-carboxyethyl) dithiooxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N’-Bis(1-carboxyethyl) dithiooxamide involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation process can influence various molecular targets and pathways, including:

    Metal Ion Transport: The compound can facilitate the transport of metal ions across biological membranes.

    Enzyme Inhibition: By binding to metal ions in enzyme active sites, it can inhibit enzyme activity.

    Signal Transduction: Chelation of metal ions involved in signal transduction pathways can modulate cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis(1-carboxyethyl) dithiooxamide is unique due to its specific carboxyethyl groups, which provide distinct chemical reactivity and potential applications compared to its analogs. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

54954-61-9

Molekularformel

C8H12N2O4S2

Molekulargewicht

264.3 g/mol

IUPAC-Name

2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14)

InChI-Schlüssel

HHWMJTSTCLXGFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.